molecular formula C12H12N4O3S B5881573 N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide

N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5881573
M. Wt: 292.32 g/mol
InChI Key: VOVFLAMWGCRZEB-UHFFFAOYSA-N
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Description

N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C12H12N4O3S and a molecular weight of 292.31 g/mol This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the purity of the product. The final product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide: Characterized by the presence of a sulfamoyl group attached to a phenyl ring and an acetamide group.

    N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}methanamide: Similar structure but with a methanamide group instead of an acetamide group.

    N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfamoyl and acetamide groups allows for versatile chemical reactivity and potential interactions with various biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

N-[4-[bis(cyanomethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-10(17)15-11-2-4-12(5-3-11)20(18,19)16(8-6-13)9-7-14/h2-5H,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVFLAMWGCRZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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